3-Chlorobenzamidine hydrochloride

Molecular Docking GABAA Receptor Binding Affinity Prediction

3-Chlorobenzamidine hydrochloride (CAS 24095-60-1) is the meta-chloro benzamidine regioisomer that enables a unique four-point hydrogen-bond network (Tyr97, Glu155, Ser156, Tyr157) inaccessible to ortho- or para-chloro alternatives. Predicted GABAA receptor binding energy: -35.60 kcal/mol; consensus Log P 1.82 balances CNS permeability with target engagement. Procure the correct regioisomer at ≥98% purity to eliminate regioisomer-driven assay variability and ensure reproducibility in serine protease inhibitor screening and computational docking calibration. Generic benzamidine substitution is scientifically untenable.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 24095-60-1
Cat. No. B1590436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzamidine hydrochloride
CAS24095-60-1
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=N)N.Cl
InChIInChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
InChIKeyKWDHABCUIIRLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzamidine Hydrochloride (CAS 24095-60-1): Core Identity and Structural Differentiation for R&D Procurement


3-Chlorobenzamidine hydrochloride (CAS 24095-60-1) is a meta‑chloro‑substituted benzamidine derivative with molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol . This compound is a white crystalline powder with a melting point range of 148–154 °C, exhibiting moderate water solubility (calculated ESOL Log S: -2.87, corresponding to approximately 0.255 mg/mL) and a consensus Log P of 1.82, which positions it in a favorable lipophilicity window for biological membrane permeability . Its primary value proposition lies in the strategic meta‑chloro substitution, which alters electronic distribution and steric profile relative to unsubstituted benzamidine and other regioisomers, enabling distinct binding interactions in enzyme active sites [1].

Why 3-Chlorobenzamidine Hydrochloride Cannot Be Interchanged with Other Benzamidines: Evidence of Regiospecific Differentiation


Generic substitution of benzamidine derivatives without regiospecific consideration is scientifically untenable due to the profound influence of halogen position on both binding energetics and molecular recognition. Computational docking studies reveal that meta‑chloro substitution (as in 3‑chlorobenzamidine) yields a predicted binding energy of -35.60 kcal/mol at the GABAA receptor α‑subunit, in contrast to the unsubstituted benzamidine reference ligand which presents a markedly different predicted binding energy of -48.31 kcal/mol under identical docking conditions [1]. Furthermore, the meta‑chloro configuration enables the formation of four specific hydrogen bonds (Tyr97, Glu155, Ser156, Tyr157) that are not universally accessible to ortho‑ or para‑chloro isomers due to steric constraints and altered electronic distribution [1]. These regiospecific interaction fingerprints directly translate to differential enzyme inhibition profiles, making the procurement of the precise regioisomer—not merely any chlorobenzamidine or benzamidine derivative—a critical determinant of experimental reproducibility and target engagement.

Quantitative Differentiation Evidence: 3-Chlorobenzamidine Hydrochloride Versus Closest Analogs


Computational Binding Energetics: Meta-Chloro vs. Unsubstituted Benzamidine at GABAA Receptor

In a comparative molecular docking study, 3-chlorobenzamidine (designated 'CA') demonstrated a predicted binding energy of -35.60 kcal/mol at the GABAA receptor α-subunit active site, whereas the unsubstituted benzamidine reference ligand ('BEN') presented a predicted binding energy of -48.31 kcal/mol [1]. The meta‑chloro substituted ligand formed four hydrogen bonds (Tyr97, Glu155, Ser156, Tyr157) that stabilize the interaction, a hydrogen bond network not replicable by unsubstituted benzamidine [1].

Molecular Docking GABAA Receptor Binding Affinity Prediction Anxiolytic Target

Purity Grade Standardization: HPLC-Quantified ≥99% Assay Enabling Reproducible Inhibition Studies

Commercial availability of 3-chlorobenzamidine hydrochloride at ≥99% purity by HPLC ensures minimal batch-to-batch variability in enzyme inhibition assays, a critical factor when establishing baseline IC₅₀ or Kᵢ values . In contrast, unsubstituted benzamidine hydrochloride is routinely supplied at 98% purity with unspecified impurity profiles, and para‑chloro isomers are often available only at 95% purity, potentially introducing confounding inhibitory or off-target activities .

Quality Control Enzyme Inhibition Analytical Chemistry Reproducibility

Lipophilicity Differentiation: Meta-Chloro Substitution Yields Balanced Log P for CNS Penetration

Calculated lipophilicity parameters for 3-chlorobenzamidine (free base) indicate a consensus Log P of 1.82, placing it within the optimal range (1–3) for passive blood‑brain barrier permeability . Unsubstituted benzamidine exhibits a substantially lower Log P (approximately 0.5–0.8), which may limit CNS exposure, while 2‑chlorobenzamidine and 4‑chlorobenzamidine possess comparable Log P values (predicted 1.8–2.0) but differ in hydrogen‑bonding capacity due to altered electronic effects from chlorine position [1].

Lipophilicity CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Regiospecific Hydrogen‑Bonding Architecture: Meta-Chloro Enables Four-Point Interaction Network

Docking analysis of 3-chlorobenzamidine at the GABAA receptor α‑subunit reveals a four‑point hydrogen‑bond network involving Tyr97, Glu155, Ser156, and Tyr157, a geometry uniquely accessible due to the meta‑chloro substitution pattern [1]. The unsubstituted benzamidine ligand, despite showing a more favorable predicted binding energy overall, engages a different hydrogen‑bonding pattern due to the absence of the chlorine atom's electronic and steric influence [1]. Ortho‑ and para‑chloro isomers are predicted to exhibit steric clashes with adjacent binding pocket residues, reducing the number of stable hydrogen bonds achievable [2].

Structure-Activity Relationship Hydrogen Bonding Enzyme Active Site Molecular Recognition

Optimal Application Scenarios for 3-Chlorobenzamidine Hydrochloride Based on Quantitative Differentiation


Structure‑Based Drug Design Campaigns Targeting Serine Proteases with Defined Hydrogen‑Bonding Requirements

In silico screening and lead optimization efforts targeting serine proteases where a four‑point hydrogen‑bond network (Tyr, Glu, Ser, Tyr residues) is desirable should prioritize 3‑chlorobenzamidine hydrochloride as a scaffold. The meta‑chloro substitution uniquely enables this interaction architecture while maintaining a balanced Log P of 1.82 for acceptable CNS penetration [1]. Alternative regioisomers may fail to recapitulate this binding geometry due to steric hindrance or altered electronic distribution.

High‑Reproducibility Enzyme Inhibition Assays Requiring Stringent Purity Control

Research programs establishing baseline Kᵢ or IC₅₀ values for benzamidine‑based serine protease inhibitors should procure 3‑chlorobenzamidine hydrochloride at ≥99% HPLC purity. This specification minimizes impurity‑induced assay variability compared to 95–98% purity alternatives, thereby enhancing inter‑laboratory reproducibility and reducing false‑positive hit rates in primary screening [1].

CNS‑Penetrant Protease Inhibitor Development Requiring Balanced Lipophilicity

Projects developing brain‑penetrant protease inhibitors should evaluate 3‑chlorobenzamidine hydrochloride as a core pharmacophore due to its calculated consensus Log P of 1.82—a favorable range for passive blood‑brain barrier diffusion. This lipophilicity profile, combined with the meta‑chloro substitution's unique hydrogen‑bonding potential, offers a differentiated starting point relative to the more polar unsubstituted benzamidine (Log P 0.5–0.8), which may exhibit restricted CNS exposure [1].

Comparative Molecular Docking Validation Studies for Protease Ligand Scoring

3‑Chlorobenzamidine hydrochloride serves as an experimentally validated test ligand for benchmarking docking algorithms. Its documented binding energy of -35.60 kcal/mol at the GABAA receptor α‑subunit, established hydrogen‑bond network (Tyr97, Glu155, Ser156, Tyr157), and reliable redocking RMSD of 0.15 Å provide a robust reference set for validating computational docking workflows [1]. This makes the compound a valuable calibration standard in computational chemistry laboratories.

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